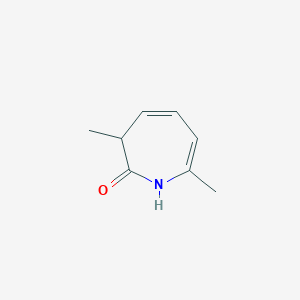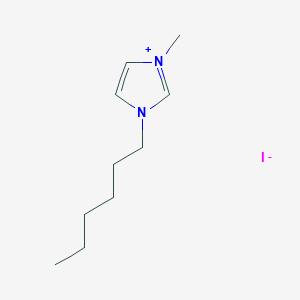
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)acetamide, commonly known as "Fluazifop-P-butyl," is a herbicide that is used to control grass weeds in agricultural fields. It is a post-emergence herbicide that is widely used in various crops, including soybean, cotton, and corn.
Mécanisme D'action
Fluazifop-P-butyl works by inhibiting the activity of acetyl-CoA carboxylase (ACC), an enzyme that is essential for the biosynthesis of fatty acids in plants. This inhibition leads to the accumulation of malonyl-CoA, which in turn inhibits the biosynthesis of fatty acids and ultimately leads to the death of the plant.
Effets Biochimiques Et Physiologiques
Fluazifop-P-butyl has been shown to have a selective mode of action, targeting only grass weeds and not harming broadleaf plants. It is absorbed by the leaves of the plant and translocated to the growing points, where it inhibits the biosynthesis of fatty acids, leading to the death of the plant. Fluazifop-P-butyl has also been shown to have a low persistence in the soil, reducing the risk of environmental contamination.
Avantages Et Limitations Des Expériences En Laboratoire
Fluazifop-P-butyl has several advantages for use in lab experiments. It is a selective herbicide that can be used to study the effects of grass weed control on crop growth and yield. It has a low toxicity to animals and humans, making it safe to handle in the lab. However, Fluazifop-P-butyl has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for research on Fluazifop-P-butyl. One area of research could be the development of more efficient synthesis methods to reduce the cost of production. Another area of research could be the investigation of the effects of Fluazifop-P-butyl on non-target organisms, such as beneficial insects and soil microorganisms. Additionally, research could be conducted on the potential use of Fluazifop-P-butyl in combination with other herbicides to increase its effectiveness in controlling grass weeds.
Conclusion:
Fluazifop-P-butyl is a selective herbicide that is widely used in agricultural fields to control grass weeds. Its mechanism of action involves the inhibition of ACC, which leads to the death of the plant. Fluazifop-P-butyl has several advantages for use in lab experiments, including its selectivity and low toxicity to animals and humans. However, it also has some limitations, such as its high cost and limited availability. Future research on Fluazifop-P-butyl could focus on the development of more efficient synthesis methods, investigation of its effects on non-target organisms, and its potential use in combination with other herbicides.
Méthodes De Synthèse
The synthesis of Fluazifop-P-butyl involves the reaction of 2,4-dichlorophenol with 2-fluoroaniline in the presence of a base, followed by acetylation with acetic anhydride. The resulting product is Fluazifop-P-butyl, which is a white crystalline solid with a molecular weight of 453.8 g/mol.
Applications De Recherche Scientifique
Fluazifop-P-butyl has been extensively studied for its herbicidal activity and its impact on the environment. It has been shown to be effective in controlling various grass weeds, including barnyardgrass, crabgrass, and foxtail. Studies have also shown that Fluazifop-P-butyl has a low toxicity to animals and humans, making it a safe herbicide to use in agricultural fields.
Propriétés
Numéro CAS |
25182-22-3 |
|---|---|
Nom du produit |
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)acetamide |
Formule moléculaire |
C14H10Cl2FNO2 |
Poids moléculaire |
314.1 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H10Cl2FNO2/c15-9-5-6-13(10(16)7-9)20-8-14(19)18-12-4-2-1-3-11(12)17/h1-7H,8H2,(H,18,19) |
Clé InChI |
PRGNNBNQQRLORJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)F |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)F |
Autres numéros CAS |
25182-22-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole](/img/structure/B184515.png)


![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B184519.png)

